molecular formula C8H9NO2S B2521512 Methyl 3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate CAS No. 216318-31-9

Methyl 3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate

Cat. No.: B2521512
CAS No.: 216318-31-9
M. Wt: 183.23
InChI Key: OZUCHAVQDJPAIE-ONEGZZNKSA-N
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Description

Methyl 3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate is an α,β-unsaturated ester featuring a 2-methyl-1,3-thiazole moiety. The thiazole ring, a heterocycle containing sulfur and nitrogen, confers unique electronic and steric properties, making the compound a versatile intermediate in medicinal and materials chemistry. Its propenoate ester group enhances reactivity in Michael additions or cycloadditions, while the methyl substituent on the thiazole modulates lipophilicity and metabolic stability.

Properties

IUPAC Name

methyl (E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-6-9-7(5-12-6)3-4-8(10)11-2/h3-5H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUCHAVQDJPAIE-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C=CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)/C=C/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate typically involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with methyl acrylate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an appropriate solvent like tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

The applications of methyl 3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate span several fields:

1. Organic Synthesis:

  • Building Block: This compound serves as a versatile building block in organic synthesis due to its functional groups, allowing for the creation of various derivatives with tailored properties.
  • Reactivity: The thiazole moiety enhances its chemical reactivity, making it suitable for further modifications and derivatizations.

2. Medicinal Chemistry:

  • Antimicrobial Activity: Compounds containing thiazole rings are often associated with antimicrobial and antifungal properties. Research indicates that derivatives may exhibit significant cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .
  • Enzyme Inhibition: this compound may serve as an inhibitor for various enzymes, contributing to its therapeutic potential. Interaction studies have shown that modifications to the thiazole ring can significantly alter binding affinity to biological targets.

Case Studies and Research Findings

Several studies have explored the biological activities and synthetic pathways of compounds related to this compound:

Case Study 1: Anticancer Activity

  • A study investigated the cytotoxic effects of thiazole derivatives on human cancer cell lines. Results indicated that certain modifications to the thiazole structure enhanced potency against specific cancer types, suggesting a pathway for developing new anticancer agents .

Case Study 2: Enzyme Inhibition

  • Research focused on the inhibitory effects of thiazole-containing compounds on key mitotic proteins involved in cancer cell proliferation. The findings demonstrated that specific structural features could significantly enhance inhibitory activity, paving the way for novel therapeutic strategies targeting cancer cells with amplified centrosomes .

Mechanism of Action

The mechanism of action of Methyl 3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Key Structural Features

The following table summarizes critical structural differences among analogs containing the 2-methyl-1,3-thiazol-4-yl group:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate Propenoate ester at C4 C₈H₉NO₂S ~197.22 Reactivity in conjugate additions
MTEP [3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]piperidine] Ethynyl-piperidine chain at C4 C₁₁H₁₄N₂S 206.31 mGluR5 antagonist; attenuates cocaine-seeking
5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid Isoxazole-carboxylic acid at C4 C₈H₆N₂O₃S 210.21 mp 166–167°C; potential antimicrobial
(2-Methyl-1,3-thiazol-4-yl)methanol Hydroxymethyl group at C4 C₅H₇NOS 129.18 mp 50°C; synthetic intermediate
(2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate Amino-thiazole with methoxyimino ester at C4 C₇H₁₀N₄O₃S 230.25 Z-configuration; crystallographic stability
(2E)-3-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid Phenyl-propenoic acid linked via methoxy at C4 C₁₅H₁₃NO₃S 287.33 E-configuration; anti-inflammatory potential
3-(2-Methylamino-1,3-thiazol-4-yl)-2H-chromen-2-one Coumarin fused to methylamino-thiazole C₁₃H₁₀N₂O₂S 258.30 Fluorescence properties; photodynamic therapy

Pharmacological and Biochemical Activity

  • MTEP : Exhibits high selectivity as a metabotropic glutamate receptor 5 (mGluR5) antagonist. It reduces stress-induced cocaine reinstatement at doses ≤3 mg/kg, contrasting with its negligible impact on sucrose reinforcement .
  • Coumarin-Thiazole Hybrid (): The methylamino group and chromenone core may enhance DNA intercalation or fluorescence, suggesting applications in bioimaging or anticancer research .
  • Propenoic Acid Derivatives (): The E-configuration and phenyl-methoxy linkage could improve binding to cyclooxygenase (COX) enzymes, analogous to NSAIDs like diclofenac .

Physicochemical Properties

  • Melting Points: Simpler derivatives like (2-methyl-1,3-thiazol-4-yl)methanol exhibit lower melting points (50°C) due to reduced molecular symmetry, while carboxylic acid derivatives (e.g., 210.21 g/mol compound) show higher thermal stability (mp 166–167°C) .
  • Stereochemical Effects : The Z-configuration in ’s compound stabilizes intramolecular hydrogen bonding, whereas the E-isomer in favors extended conjugation for enhanced bioactivity .

Biological Activity

Methyl 3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate is a compound that has attracted attention in the fields of organic and medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various domains.

Chemical Structure and Synthesis

This compound features a thiazole ring and an ester functional group, which contribute to its reactivity and biological properties. The synthesis typically involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with methyl acrylate in the presence of a base catalyst such as sodium hydride under reflux conditions in solvents like tetrahydrofuran (THF) .

Key Features:

FeatureDescription
Thiazole Ring Enhances reactivity and potential biological interactions.
Ester Group Imparts distinct chemical properties useful in drug development.

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial activity. Compounds with similar thiazole structures have been documented to possess significant antibacterial and antifungal properties. For instance, thiazole derivatives have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Study:
A study on related thiazole compounds demonstrated that they could effectively disrupt bacterial cell wall synthesis, leading to bactericidal effects. This suggests that this compound might share similar mechanisms of action .

Anti-Cancer Activity

The compound’s structure suggests potential applications in cancer therapy. Thiazole derivatives have been investigated for their ability to inhibit specific cancer cell lines by targeting mitotic processes. For example, compounds that interact with the kinesin family of proteins have shown promise in suppressing tumor growth by inducing multipolar mitosis in cancer cells .

Mechanism of Action:
The interaction of this compound with cellular targets may lead to modulation of signaling pathways involved in cell division and apoptosis. This could result in enhanced anti-cancer effects, particularly against tumors characterized by centrosome amplification .

In Vitro Studies

Recent studies have focused on the in vitro effects of this compound on various cancer cell lines. These studies typically measure cell viability, proliferation rates, and apoptosis markers following treatment with different concentrations of the compound.

Summary of Findings:

Cell LineConcentration (μM)Observed Effect
DLD1 (Colon Cancer)15Induction of multipolar mitoses
HeLa (Cervical Cancer)10Significant reduction in cell viability

These results indicate that the compound may effectively disrupt normal mitotic processes in cancer cells.

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